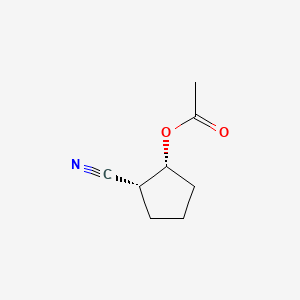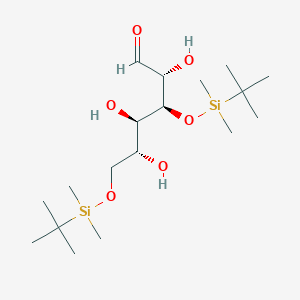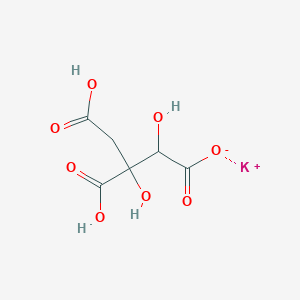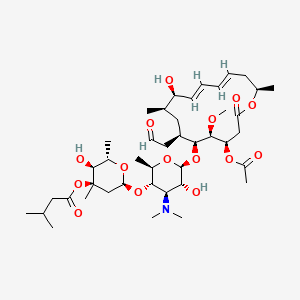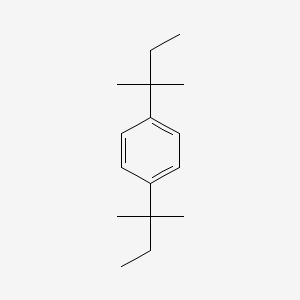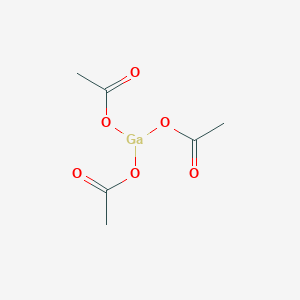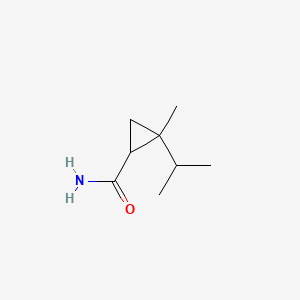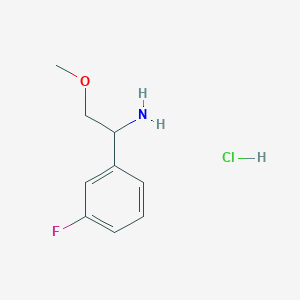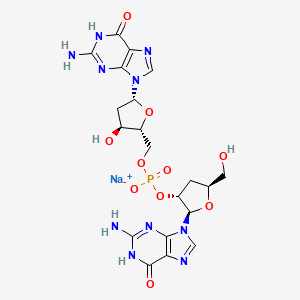
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The presence of deuterium atoms in its structure makes it particularly interesting for research purposes, as deuterium can influence the compound’s metabolic stability and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and trideuteriomethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting benzaldehyde with trideuteriomethylamine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives or other substituted products.
科学研究应用
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on biological systems, particularly in understanding metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s binding affinity and metabolic stability, leading to unique pharmacological effects. The compound may interact with enzymes, receptors, or other proteins, influencing various biological processes.
相似化合物的比较
Similar Compounds
- (1R,2R)-1-phenyl-2-(methylamino)propan-1-ol
- (1R,2R)-1-phenyl-2-(ethylamino)propan-1-ol
- (1R,2R)-1-phenyl-2-(isopropylamino)propan-1-ol
Uniqueness
The incorporation of deuterium atoms in (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol distinguishes it from similar compounds. Deuterium can enhance the compound’s metabolic stability and reduce its rate of degradation, making it a valuable tool in drug development and other research applications.
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
168.25 g/mol |
IUPAC 名称 |
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1/i2D3 |
InChI 键 |
KWGRBVOPPLSCSI-DWHXCNOZSA-N |
手性 SMILES |
[2H]C([2H])([2H])N[C@H](C)[C@@H](C1=CC=CC=C1)O |
规范 SMILES |
CC(C(C1=CC=CC=C1)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
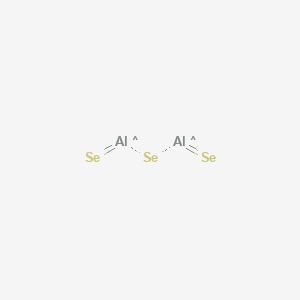
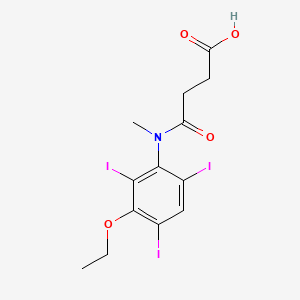
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
